molecular formula C25H36N4O4S2 B3016882 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-71-9

2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B3016882
CAS No.: 449767-71-9
M. Wt: 520.71
InChI Key: JOLCLNIERIZKLI-UHFFFAOYSA-N
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Description

2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H36N4O4S2 and its molecular weight is 520.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Heterocycles : This compound has been involved in the synthesis of novel pyridothienopyrimidines and related fused systems, expanding the scope of heterocyclic chemistry (Bakhite et al., 2005).
  • Antimycobacterial Applications : Specific derivatives have shown promise as Mycobacterium tuberculosis pantothenate synthetase inhibitors, indicating potential applications in tuberculosis treatment (Samala et al., 2014).

Pharmacological Potential

  • Anticholinesterase Activity : Derivatives of this compound have been studied for their potential as anticholinesterases, which could be relevant in treating conditions like Alzheimer's disease (Pietsch et al., 2007).
  • Antibacterial Properties : There's evidence of antibacterial activity against specific strains like Staphylococcus aureus, which opens avenues for novel antibiotic development (Kostenko et al., 2008).

Potential in Mental Health Treatment

  • Antipsychotic Agent Exploration : Research has explored heterocyclic analogues of this compound as potential antipsychotic agents, indicating its relevance in mental health therapeutics (Norman et al., 1996).

Structural and Mechanistic Studies

  • Crystal Structure Analysis : Studies involving the crystal structure of derivatives provide insights into their chemical behavior and potential applications in drug design (Chen et al., 2012).

Anticancer Investigations

  • Cytotoxicity and Anticancer Activity : Some derivatives have shown significant cytotoxicity against cancer cell lines, suggesting their potential in cancer treatment (Hung et al., 2014).

Properties

IUPAC Name

2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O4S2/c1-6-28-12-11-20-21(15-28)34-25(22(20)23(26)30)27-24(31)18-7-9-19(10-8-18)35(32,33)29(13-16(2)3)14-17(4)5/h7-10,16-17H,6,11-15H2,1-5H3,(H2,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLCLNIERIZKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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